N-Ethylglutarimide
Overview
Description
N-Ethylglutarimide is an organic compound with the molecular formula C7H11NO2. It is a derivative of glutarimide, characterized by the presence of an ethyl group attached to the nitrogen atom. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Scientific Research Applications
N-Ethylglutarimide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of polymers and other industrial chemicals.
Future Directions
The future directions of N-Ethylglutarimide and similar compounds could involve further exploration of their therapeutic potential. For instance, glutarimide antibiotics have been found to be effective against various fungi . Additionally, the development of new transamidation reactions for the synthesis of amides is an active area of research . These areas could provide valuable insights into the potential applications of this compound in the future.
Mechanism of Action
Target of Action
N-Ethylglutarimide, also known as 1-Ethylpiperidine-2,6-dione, is a compound that has been found to interact with the Widely Interspaced Zinc Finger Motifs (WIZ) protein . The WIZ protein is a transcriptional regulator involved in various cellular processes, including cell growth and differentiation .
Mode of Action
The compound acts by reducing the expression levels of the WIZ protein . This interaction results in changes in the transcriptional regulation of genes controlled by the WIZ protein, thereby affecting cellular processes .
Biochemical Pathways
It is known that the compound caninduce the expression of fetal hemoglobin (HbF) . HbF is a type of hemoglobin that is normally produced during fetal development and replaced by adult hemoglobin after birth. The induction of HbF can have beneficial effects in certain blood disorders, such as sickle cell disease and β-thalassemia .
Pharmacokinetics
It is known that the compound and its metabolites can be detected in rat blood and brain, suggesting that it can cross the blood-brain barrier .
Result of Action
The reduction of WIZ protein expression and the induction of HbF expression by this compound can have various molecular and cellular effects. For instance, it can ameliorate symptoms in patients with sickle cell disease and β-thalassemia . These diseases are characterized by abnormal red blood cells, and the induction of HbF can help to improve the function of these cells .
Biochemical Analysis
Biochemical Properties
N-Ethylglutarimide plays a vital role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cycloheximide, a well-known inhibitor of protein synthesis. This compound inhibits protein synthesis by binding to the ribosome and preventing the elongation of the polypeptide chain . This interaction is crucial for its role in inhibiting fungal growth and other biological processes.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the growth of fungi by disrupting protein synthesis . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the ribosome, inhibiting the elongation phase of protein synthesis . This inhibition leads to a cascade of molecular events, including the activation of stress response pathways and changes in gene expression. The compound also affects the activity of various enzymes involved in cellular metabolism, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained inhibition of protein synthesis and altered cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits protein synthesis without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. The compound affects metabolic flux and metabolite levels by inhibiting key enzymes involved in protein synthesis and cellular metabolism . This inhibition leads to changes in the levels of various metabolites, affecting overall cellular function and metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound . The transport and distribution of this compound are crucial for its efficacy and impact on cellular processes.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its role in inhibiting protein synthesis and affecting cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethylglutarimide can be synthesized through several methods. One common approach involves the reaction of glutaric anhydride with ethylamine. The reaction typically proceeds under mild conditions, with the glutaric anhydride being dissolved in an appropriate solvent such as ethyl acetate, followed by the addition of ethylamine. The mixture is then stirred at ambient temperature for several hours to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts to accelerate the reaction rate .
Chemical Reactions Analysis
Types of Reactions: N-Ethylglutarimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as ruthenium (IV) oxide and sodium periodate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Ruthenium (IV) oxide and sodium periodate in ethyl acetate at ambient temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-ethylglutaric acid, while reduction can produce this compound derivatives with different substituents .
Comparison with Similar Compounds
Cycloheximide: A well-known glutarimide antibiotic that inhibits protein synthesis.
Lenalidomide: A derivative used in the treatment of multiple myeloma and other cancers.
Comparison: N-Ethylglutarimide is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to cycloheximide, this compound may exhibit different pharmacokinetic properties and a distinct spectrum of biological activities . Lenalidomide, on the other hand, has a more complex structure and is specifically designed for therapeutic applications .
Properties
IUPAC Name |
1-ethylpiperidine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-8-6(9)4-3-5-7(8)10/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMFXCRKRCRFAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508940 | |
Record name | 1-Ethylpiperidine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50508940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25115-65-5 | |
Record name | 1-Ethylpiperidine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50508940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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